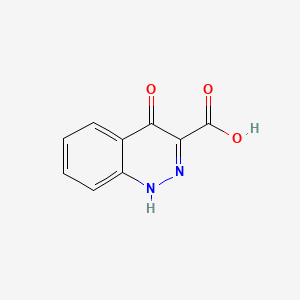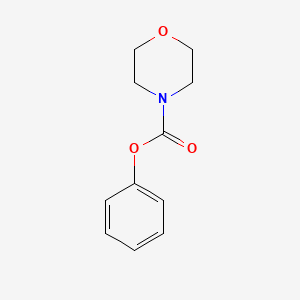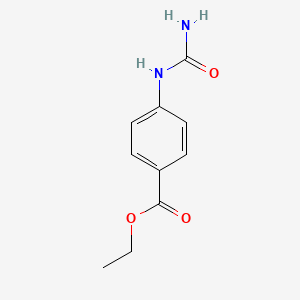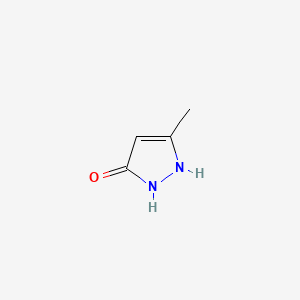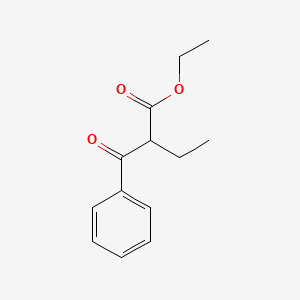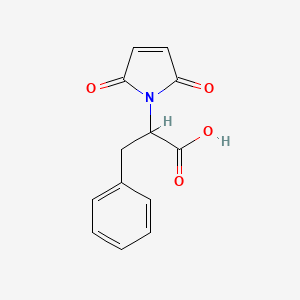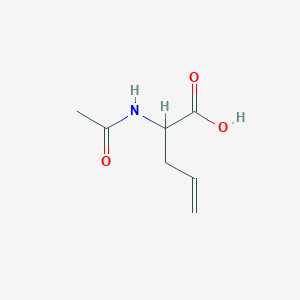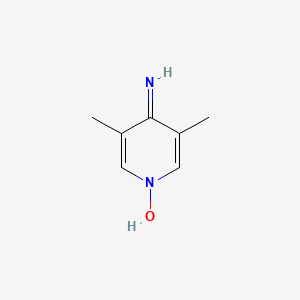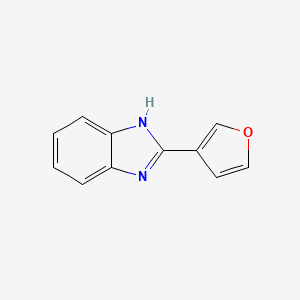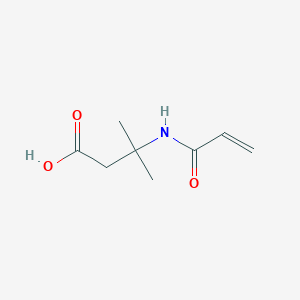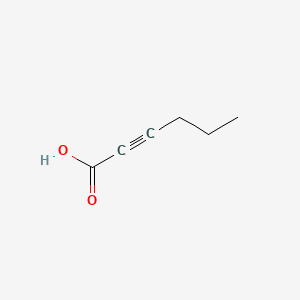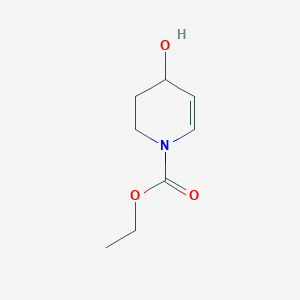
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound you mentioned seems to be a derivative of pyridinecarboxylic acid. Pyridinecarboxylic acids are a class of compounds that contain a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a carboxylic acid group . The “3,4-dihydro-4-hydroxy-” part suggests that the compound has been reduced at the 3 and 4 positions of the ring and has a hydroxy group at the 4 position . The “ethyl ester” part indicates that the carboxylic acid group (-COOH) has reacted with ethanol to form an ester .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a pyridine ring with a hydroxy group (-OH) at the 4 position and an ethyl ester group (-COOC2H5) at the 2 position . The “1(2H)” notation suggests that there is a hydrogen at the 1 position of the ring .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the hydroxy group could be further oxidized, or the ester group could be hydrolyzed back into a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, esters tend to have pleasant odors and are often used in perfumes and flavorings . Pyridine derivatives can have a wide range of properties depending on their functional groups .安全和危害
未来方向
属性
IUPAC Name |
ethyl 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)9-5-3-7(10)4-6-9/h3,5,7,10H,2,4,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGREWKWOBEUCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40321903 |
Source


|
| Record name | 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40321903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester | |
CAS RN |
89690-65-3 |
Source


|
| Record name | 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40321903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


